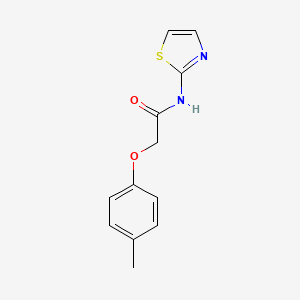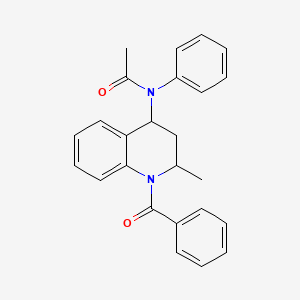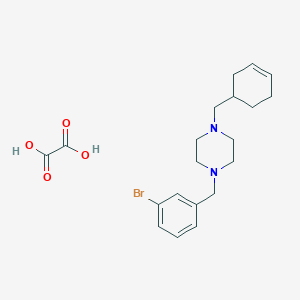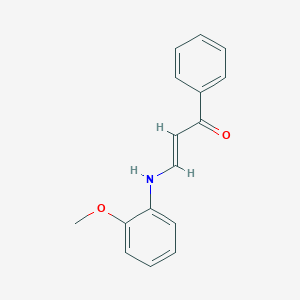
2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with a methyl group at the para position, and an acetamide moiety linked to a thiazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 4-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Amidation with 1,3-thiazol-2-amine: The acyl chloride is reacted with 1,3-thiazol-2-amine in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Oxidized phenoxy derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenoxy group can facilitate binding to specific sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This subtle difference can result in distinct properties compared to its analogs, making it a compound of interest for further research and development.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-2-4-10(5-3-9)16-8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBGEWJQZXWYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-({5-[(2-bromophenoxy)methyl]-2-furyl}methylene)-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5047227.png)
![(E)-3-(4-chlorophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B5047236.png)


![(2-chlorophenyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5047255.png)

![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5047295.png)
![1-[4-(benzyloxy)benzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5047298.png)

![1-Acetyl-17-(4-bromo-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5047314.png)
![ETHYL 5-ACETYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5047316.png)
![5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5047322.png)
amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B5047335.png)
![N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B5047338.png)
